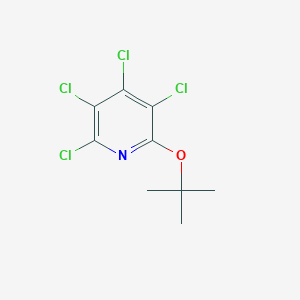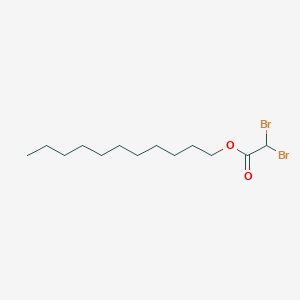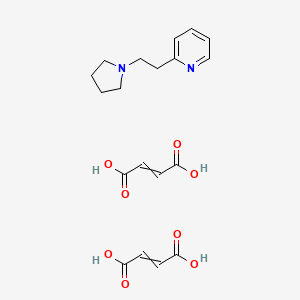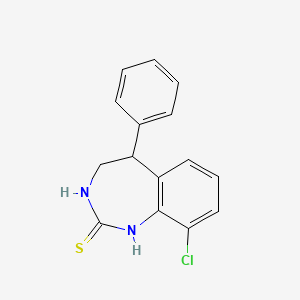
2-tert-Butoxy-3,4,5,6-tetrachloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple chlorine atoms and a tert-butoxy group in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-tert-butoxypyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-3,4,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carbonyl compounds such as aldehydes and ketones.
Reduction: Products include partially or fully dechlorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-3,4,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine involves its interaction with specific molecular targets. The chlorine atoms and tert-butoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-tert-Butoxy-3,4,5-trichloropyridine
- 2-tert-Butoxy-3,5,6-trichloropyridine
Uniqueness
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is unique due to the presence of four chlorine atoms and a tert-butoxy group, which impart distinct chemical and physical properties. Compared to similar compounds with fewer chlorine atoms, it exhibits higher reactivity and a broader range of applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
89752-09-0 |
|---|---|
Molekularformel |
C9H9Cl4NO |
Molekulargewicht |
289.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H9Cl4NO/c1-9(2,3)15-8-6(12)4(10)5(11)7(13)14-8/h1-3H3 |
InChI-Schlüssel |
FGDVWSGUNDQPJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)

![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
